

# Spectroscopic Characterization of 5-Methylthiazole-4-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **5-Methylthiazole-4-carboxylic acid**

Cat. No.: **B053473**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylthiazole-4-carboxylic acid** (CAS No. 120237-76-5)[1]. Due to the limited availability of published experimental spectra for this specific compound, this document leverages high-quality predicted data, corroborated by experimental findings for structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule for identification, characterization, and quality control purposes.

## Molecular Structure and Overview

**5-Methylthiazole-4-carboxylic acid** is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. This substitution pattern dictates its unique spectroscopic features, which are explored in detail in the subsequent sections.

Caption: Molecular structure of **5-Methylthiazole-4-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **5-Methylthiazole-4-carboxylic acid**.

## <sup>1</sup>H NMR Spectroscopy

The predicted <sup>1</sup>H NMR spectrum of **5-Methylthiazole-4-carboxylic acid** in DMSO-d<sub>6</sub> shows three distinct signals.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
13.5	Broad Singlet	1H	-COOH
8.90	Singlet	1H	Thiazole-H (C2-H)
2.65	Singlet	3H	-CH <sub>3</sub>

### Interpretation:

- The downfield signal at approximately 13.5 ppm is characteristic of a carboxylic acid proton, broadened due to hydrogen bonding with the solvent and potential dimerization.
- The singlet at 8.90 ppm is assigned to the proton attached to the C2 carbon of the thiazole ring. Its downfield shift is attributed to the deshielding effect of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.
- The singlet at 2.65 ppm corresponds to the three protons of the methyl group at the C5 position.

## <sup>13</sup>C NMR Spectroscopy

The predicted <sup>13</sup>C NMR spectrum provides insights into the carbon skeleton of the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
168.0	C=O
162.0	C=N (C2)
150.0	C5
125.0	C4
16.5	-CH <sub>3</sub>

#### Interpretation:

- The most downfield signal at 168.0 ppm is assigned to the carbonyl carbon of the carboxylic acid group.
- The signal at 162.0 ppm corresponds to the C2 carbon of the thiazole ring, which is adjacent to the nitrogen atom.
- The carbons of the thiazole ring at positions 4 and 5 are predicted to appear at 125.0 and 150.0 ppm, respectively.
- The upfield signal at 16.5 ppm is attributed to the methyl carbon.

## Infrared (IR) Spectroscopy

While an experimental IR spectrum for **5-Methylthiazole-4-carboxylic acid** is not readily available, its key vibrational modes can be predicted based on its functional groups and by comparison with related structures.

Predicted Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3300-2500 (broad)	O-H stretch (carboxylic acid dimer)
~1700	C=O stretch (carboxylic acid)
~1600 & ~1450	C=N and C=C stretches (thiazole ring)
~1300	C-O stretch (carboxylic acid)
~920 (broad)	O-H bend (out-of-plane)

#### Interpretation:

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band from 3300 to 2500 cm<sup>-1</sup> is anticipated due to strong hydrogen bonding in the dimeric form of the carboxylic acid[2][3]. The carbonyl (C=O) stretching vibration should appear as a strong, sharp peak around 1700 cm<sup>-1</sup>. The presence of the thiazole ring will contribute to absorptions in the fingerprint region, particularly from C=N and C=C stretching vibrations.

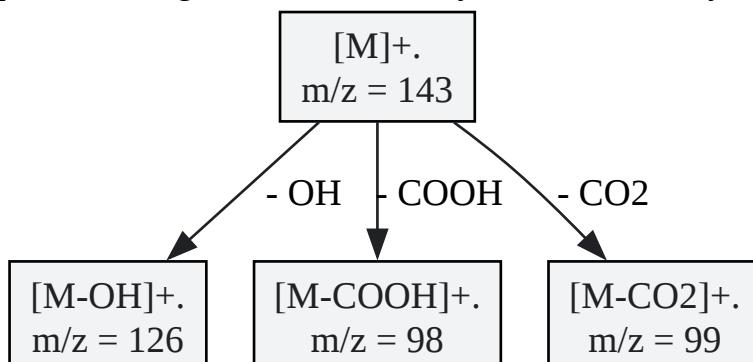
## Mass Spectrometry (MS)

The mass spectrum of **5-Methylthiazole-4-carboxylic acid** would provide information about its molecular weight and fragmentation pattern upon ionization.

**Predicted Molecular Ion:** For the molecular formula C<sub>5</sub>H<sub>5</sub>NO<sub>2</sub>S, the expected monoisotopic mass is 143.0092 g/mol. The mass spectrum would likely show a prominent molecular ion peak (M<sup>+</sup>) at m/z 143.

#### Proposed Fragmentation Pathway:

## Proposed MS Fragmentation of 5-Methylthiazole-4-carboxylic acid

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Caption: A simplified proposed fragmentation pathway for **5-Methylthiazole-4-carboxylic acid**.

Interpretation:

- Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical ( $\bullet\text{OH}$ ), which would result in a fragment ion at m/z 126.
- Loss of Carboxyl Group: The loss of the entire carboxylic acid group as a radical ( $\bullet\text{COOH}$ ) would lead to a fragment at m/z 98.
- Decarboxylation: The expulsion of a neutral carbon dioxide molecule ( $\text{CO}_2$ ) is another characteristic fragmentation of carboxylic acids, which would produce a fragment ion at m/z 99.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methylthiazole-4-carboxylic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

## IR Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Scan a suitable mass-to-charge ( $\text{m/z}$ ) range to detect the molecular ion and expected fragment ions.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Conclusion

This technical guide provides a detailed spectroscopic analysis of **5-Methylthiazole-4-carboxylic acid** based on predicted data and comparisons with related compounds. The presented NMR, IR, and MS data, along with the proposed interpretations and general experimental protocols, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. It is important to note that while predictions are a powerful tool, experimental verification is always recommended for definitive structural confirmation.

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## References

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